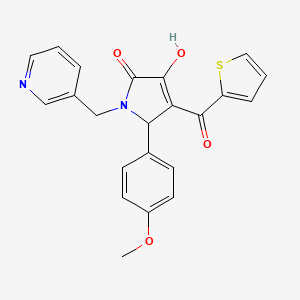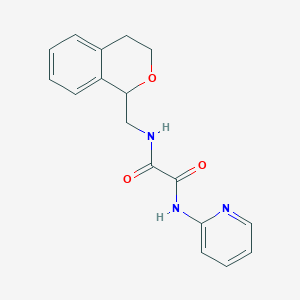![molecular formula C12H21N3O3 B3965568 3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965568.png)
3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Descripción general
Descripción
3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione, commonly known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in a variety of cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DPI as a tool to study the role of 3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione in various cellular processes. This compound is known to be involved in a variety of signaling pathways, and the use of DPI as a specific inhibitor of this compound has allowed researchers to better understand the role of this enzyme in normal and pathological cellular processes.
Mecanismo De Acción
DPI works by binding to the ATP-binding site of 3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione, thereby preventing the enzyme from phosphorylating its downstream targets. This inhibition of this compound activity has been shown to have a variety of effects on cellular processes, including the regulation of gene expression, cell growth and differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have a variety of biochemical and physiological effects on cells. For example, DPI has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This effect is thought to be due to the inhibition of this compound activity, which is known to be upregulated in many types of cancer cells. DPI has also been shown to have anti-inflammatory effects, which may be due to the inhibition of this compound-mediated signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPI in lab experiments is its specificity for 3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione. This allows researchers to selectively inhibit this compound activity without affecting other signaling pathways. Additionally, DPI is relatively easy to synthesize and can be produced in large quantities for research purposes. However, there are also some limitations to the use of DPI in lab experiments. For example, DPI has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on DPI. One area of interest is the use of DPI as a therapeutic agent for the treatment of cancer and other diseases. Additionally, researchers are continuing to explore the role of 3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione in various cellular processes, and the use of DPI as a tool to study this compound signaling pathways is likely to continue to be an important area of research. Finally, there is also interest in developing new inhibitors of this compound that may be more effective or have fewer side effects than DPI.
Propiedades
IUPAC Name |
3-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2)10(17)15(11(18)13-12)8-9(16)7-14-5-3-4-6-14/h9,16H,3-8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVARDLUAQIXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2CCCC2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965497.png)
![ethyl [(4-fluorophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3965499.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3965511.png)

![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3965524.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3965534.png)


![2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
![3-(4-methylbenzyl)-4-[(3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965565.png)
